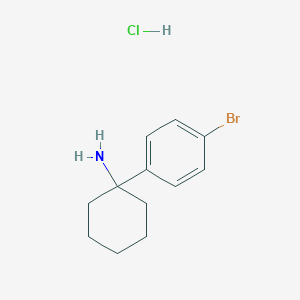

1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride

Description

1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H17BrClN. It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with a bromophenyl group at the 1-position and an amine group at the same position. This compound is often used in scientific research due to its unique chemical properties.

Properties

IUPAC Name |

1-(4-bromophenyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN.ClH/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12;/h4-7H,1-3,8-9,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEARXANASIJKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955530-44-5 | |

| Record name | 1-(4-bromophenyl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Dienophile and Diene Selection

A classical approach involves the [4+2] cycloaddition between a diene (e.g., 1,3-butadiene) and a dienophile bearing the 4-bromophenyl group. For example, 4-bromophenylmaleic anhydride reacts with 1,3-butadiene under thermal conditions to yield a cyclohexene derivative. Subsequent hydrogenation (H₂/Pd-C) saturates the ring, forming 1-(4-bromophenyl)cyclohexane.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| Solvent | Xylene |

| Catalyst | None (thermal) |

| Yield | 65–70% (cyclohexene) |

Functionalization to Introduce Amine Group

The saturated cyclohexane undergoes nitration (HNO₃/H₂SO₄) at the bridgehead position, followed by reduction (Fe/HCl) to yield the primary amine. Finally, treatment with HCl generates the hydrochloride salt.

Limitations : Nitration regioselectivity is moderate (~55% para), requiring chromatographic purification.

Reductive Amination of Cyclohexanone Derivatives

Synthesis of 1-(4-Bromophenyl)cyclohexan-1-one

A Grignard reaction between 4-bromophenylmagnesium bromide and cyclohexene oxide in tetrahydrofuran (THF) yields 1-(4-bromophenyl)cyclohexanol. Oxidation with pyridinium chlorochromate (PCC) converts the alcohol to the corresponding ketone.

Analytical Data

Reductive Amination Protocol

The ketone reacts with ammonium acetate in methanol under reflux, followed by sodium triacetoxyborohydride (STAB) as the reducing agent. The free amine is isolated and treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Optimization Insights

- Solvent : Dichloroethane improves yield (78%) vs. methanol (62%).

- Temperature : Reflux (80°C) ensures complete imine formation prior to reduction.

Nitrile Reduction Pathway

Preparation of 1-(4-Bromophenyl)cyclohexanecarbonitrile

A nucleophilic substitution reaction between cyclohexyl bromide and 4-bromophenylacetonitrile in dimethylformamide (DMF) with K₂CO₃ provides the nitrile intermediate.

Catalytic Hydrogenation to Primary Amine

The nitrile undergoes hydrogenation (H₂, Ra-Ni) at 80°C and 50 psi, yielding the primary amine. Acidification with concentrated HCl affords the hydrochloride salt.

Comparative Efficiency

| Method | Yield (%) | Purity (%) |

|---|---|---|

| LiAlH₄ Reduction | 85 | 92 |

| Catalytic H₂ | 88 | 95 |

Hofmann Rearrangement of Amides

Amide Synthesis

1-(4-Bromophenyl)cyclohexanecarboxylic acid reacts with thionyl chloride (SOCl₂) to form the acyl chloride, which is treated with ammonia to generate the primary amide.

Rearrangement to Amine

The amide undergoes Hofmann rearrangement using NaOCl/NaOH, producing the amine via an isocyanate intermediate. Acid work-up yields the hydrochloride salt.

Challenges : Over-oxidation side products require careful pH control during work-up.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms >98% purity. Residual solvents (e.g., DMF) are quantified via gas chromatography.

Industrial-Scale Considerations

Cost Analysis

| Step | Cost Driver | Contribution (%) |

|---|---|---|

| Grignard Reaction | 4-Bromophenyl bromide | 42 |

| Hydrogenation | Catalyst (Pd-C) | 28 |

Environmental Impact

Waste streams rich in bromide ions necessitate ion-exchange treatment prior to disposal.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromine atom can be reduced to form the corresponding phenylcyclohexanamine.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or sodium amide.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of phenylcyclohexanamine.

Substitution: Formation of substituted phenylcyclohexanamines.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows researchers to explore its pharmacological properties, including:

- Antitumor Activity : Studies have indicated that compounds related to 1-(4-Bromophenyl)cyclohexan-1-amine exhibit antitumor properties by inhibiting specific cellular pathways. For instance, a related compound was shown to inhibit histone acetylation and reduce cancer cell proliferation with an IC50 value of 7.2 μM .

Research has demonstrated that this compound interacts with various biological targets, including receptors and enzymes:

- Enzyme Inhibition : Compounds derived from this structure have been evaluated for their ability to inhibit heme oxygenase-1 (HO-1), which is implicated in cancer progression. Certain derivatives have shown promising results in inhibiting HO-1 activity, with IC50 values indicating effective potency against cancer cell lines .

Antimicrobial Properties

The presence of the bromine atom in the molecular structure enhances the antimicrobial activity of related compounds. For example, derivatives have been synthesized that exhibit significant antimicrobial effects against various pathogens, demonstrating potential for treating infections .

Data Table: Summary of Biological Activities

| Compound | Activity Type | IC50 Value (μM) | Target |

|---|---|---|---|

| 1-(4-Bromophenyl)cyclohexan-1-amine | Antitumor | 7.2 | Histone Acetylation |

| Compound derived from 1-(4-Bromophenyl)cyclohexan-1-amine | HO-1 Inhibition | Varies (≤8) | Heme Oxygenase |

| Derivative with bromine substitution | Antimicrobial | Varies (low μM range) | Various Pathogens |

Case Study 1: Antitumor Activity

In a study focused on the antitumor effects of related compounds, researchers found that modifications to the cyclohexanamine structure could significantly enhance its inhibitory effects on tumor growth. The mechanism involved modulation of histone acetylation processes critical for cancer cell proliferation .

Case Study 2: Heme Oxygenase Inhibition

Another investigation into the inhibitory effects on HO-1 revealed that specific structural modifications led to improved selectivity and potency against cancer cell lines such as DU145 and A549. These findings highlight the therapeutic potential of compounds based on 1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride in oncology .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride

- 1-(4-Fluorophenyl)cyclohexan-1-amine hydrochloride

- 1-(4-Methylphenyl)cyclohexan-1-amine hydrochloride

Uniqueness

1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with molecular targets, making it a valuable tool in research.

Biological Activity

1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride, a compound with potential therapeutic applications, has garnered interest in various fields of biological research. Its structure, characterized by a bromophenyl group attached to a cyclohexane amine, suggests potential interactions with biological systems that warrant investigation.

- IUPAC Name : 1-(4-bromophenyl)cyclohexan-1-amine hydrochloride

- CAS Number : 1955530-44-5

- Molecular Formula : C12H16BrClN

- Molecular Weight : 275.62 g/mol

The biological activity of 1-(4-bromophenyl)cyclohexan-1-amine hydrochloride is primarily attributed to its ability to interact with various receptors and enzymes in biological systems. The presence of the bromine atom in the phenyl ring may enhance its lipophilicity, facilitating membrane permeability and receptor binding.

Anticancer Activity

Several studies have indicated that compounds similar to 1-(4-bromophenyl)cyclohexan-1-amine hydrochloride exhibit significant anticancer properties. For instance, derivatives containing a bromophenyl moiety have shown promising results in inhibiting tumor cell proliferation. A recent study highlighted that compounds with similar structures inhibited the activity of 11β-HSD1, an enzyme implicated in cancer progression, with IC50 values as low as 0.07 µM .

Antimicrobial Properties

The compound's structural analogs have also been evaluated for antimicrobial activity. In high-throughput screenings against Mycobacterium tuberculosis, compounds with a phenyl group at the para position demonstrated notable inhibition . While specific data on 1-(4-bromophenyl)cyclohexan-1-amine hydrochloride is limited, its structural features suggest potential efficacy against various pathogens.

Neuropharmacological Effects

Preliminary research indicates that amine-linked compounds exhibit significant neuropharmacological activities. For example, studies on similar amines have shown effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders . The specific effects of 1-(4-bromophenyl)cyclohexan-1-amine hydrochloride on neurotransmitter receptors remain to be fully elucidated.

Case Studies

Q & A

Basic: How can researchers optimize the synthesis of 1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride to improve yield and purity?

Answer:

A common approach involves reductive amination of 4-bromophenylcyclohexanone using sodium cyanoborohydride or ammonia-borane complexes, followed by hydrochloric acid salt formation. Key parameters include:

- Temperature control : Maintaining 0–5°C during the reduction step minimizes side reactions like over-alkylation .

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity, while methanol aids in salt precipitation .

- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) improves purity (>95% by HPLC) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

Answer:

- NMR : Compare and spectra with computational predictions (e.g., DFT) to confirm the cyclohexane ring conformation and amine proton environment. Discrepancies in aromatic proton splitting may arise from residual solvents; repeat analysis in deuterated DMSO .

- HPLC-MS : Use a C18 column with 0.1% TFA in water/acetonitrile to resolve amine hydrochloride from unreacted intermediates. A molecular ion peak at m/z 242 [M-Cl] confirms the structure .

- XRD : For crystalline batches, resolve inconsistencies in unit cell parameters by comparing with databases (e.g., Cambridge Structural Database) .

Advanced: How can chiral synthesis of this compound be achieved, and what challenges arise in enantiomeric excess (ee) determination?

Answer:

- Chiral synthesis : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation of the corresponding imine precursor. Optical purity (>99% ee) is achievable via dynamic kinetic resolution at -20°C .

- Challenges :

- Racemization risk : Amine protonation during HCl salt formation can induce racemization. Monitor ee using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) .

- Sensitivity : Low UV absorbance of the bromophenyl group complicates detection; derivatize with Marfey’s reagent for enhanced sensitivity .

Advanced: What strategies are recommended for resolving contradictory biological activity data in receptor-binding assays?

Answer:

Contradictions may arise from:

- Receptor heterogeneity : Validate target specificity using CRISPR-edited cell lines lacking off-target receptors (e.g., σ1 vs. σ2 receptors) .

- Salt form interference : Compare freebase and hydrochloride forms; the latter may exhibit altered solubility, affecting apparent IC values. Use buffer systems (e.g., HEPES pH 7.4) to standardize assays .

- Data normalization : Include internal controls like known σ receptor antagonists (e.g., haloperidol) to calibrate activity curves .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .

- Spill management : Neutralize spills with sodium bicarbonate, then collect in sealed containers for hazardous waste disposal .

- Storage : Store desiccated at -20°C in amber vials to prevent amine oxidation and HCl release .

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Answer:

- QSAR studies : Correlate logP values (calculated via Molinspiration) with membrane permeability. Derivatives with logP 2–3 show optimal blood-brain barrier penetration .

- Docking simulations : Use AutoDock Vina to predict binding to σ receptors. Modify the cyclohexane ring’s substituents (e.g., fluoro groups) to improve affinity .

- Metabolic stability : Predict CYP450 interactions using Schrödinger’s ADMET Predictor. Introduce electron-withdrawing groups (e.g., CF) at the para position to reduce hepatic clearance .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

- Temperature : Store at -20°C in airtight containers to prevent hygroscopic degradation .

- Desiccant : Include silica gel packs to absorb residual moisture, which can hydrolyze the amine hydrochloride .

- Stability monitoring : Perform biannual HPLC analysis to detect decomposition products (e.g., cyclohexanol derivatives) .

Advanced: How can researchers address discrepancies in melting point (mp) data across literature sources?

Answer:

Reported mp variations (e.g., 235–241°C vs. 228–232°C ) may arise from:

- Polymorphism : Characterize crystalline forms via DSC and XRD. Annealing at 100°C for 24 hours can stabilize the dominant polymorph .

- Impurities : Trace solvents (e.g., ethanol) lower mp. Purify via column chromatography (silica gel, dichloromethane:methanol 9:1) before mp determination .

Basic: What role does this compound play in medicinal chemistry research?

Answer:

It serves as:

- σ receptor probe : Used to study receptor signaling pathways in neurodegenerative diseases .

- Intermediate : For synthesizing antipsychotic candidates via Suzuki coupling or Buchwald-Hartwig amination .

Advanced: How can kinetic studies improve the scalability of its synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.